Product packaging for Nadolol(Cat. No.:CAS No. 1403-22-1)

Nadolol

Katalognummer: B074898
CAS-Nummer: 1403-22-1
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: VWPOSFSPZNDTMJ-UCWKZMIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nadolol is a potent, non-selective beta-adrenergic receptor antagonist (beta-blocker) characterized by its long duration of action and lack of intrinsic sympathomimetic activity or membrane-stabilizing effects. Its primary research value lies in its ability to competitively inhibit catecholamine binding at both β1- and β2-adrenergic receptors, making it an essential pharmacological tool for investigating autonomic nervous system regulation. Researchers utilize this compound to study a wide range of physiological processes, including heart rate modulation, cardiac output, renin release, and bronchodilation. Its non-selective profile is particularly valuable in comparative studies against selective beta-blockers to elucidate the distinct roles of β1 and β2 receptor subtypes in cardiovascular function, asthma models, and anxiety-related behaviors. Furthermore, this compound's hydrophilic nature and negligible central nervous system (CNS) penetration, due to poor blood-brain barrier permeability, make it an ideal compound for isolating peripheral effects from centrally-mediated actions in neuropharmacological research. This high-purity compound is critical for in vitro binding assays, functional tissue bath experiments, and in vivo animal models of hypertension, angina, and arrhythmia.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H27NO4 B074898 Nadolol CAS No. 1403-22-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S)-5-[3-(tert-butylamino)-2-hydroxypropoxy]-1,2,3,4-tetrahydronaphthalene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-17(2,3)18-9-12(19)10-22-16-6-4-5-11-7-14(20)15(21)8-13(11)16/h4-6,12,14-15,18-21H,7-10H2,1-3H3/t12?,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOSFSPZNDTMJ-UCWKZMIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CC(C(C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4), Freely sol in propylene glycol; slightly sol in chloroform; insol in acetone, benzene, ether, hexane., Practically insoluble in lipids., It is freely soluble in ethanol, soluble in hydrochloric acid, slightly soluble in water, and very slightly soluble in sodium hydroxide., 2.25e+00 g/L
Record name SID855594
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NADOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white, crystalline powder

CAS No.

220045-89-6, 42200-33-9
Record name Nadolol [USAN:INN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220045896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name nadolol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nadolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NADOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEN504330V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NADOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

124-130, 124-136 °C, 124 - 136 °C
Record name Nadolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01203
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NADOLOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6532
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nadolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Molecular and Cellular Pharmacology of Nadolol

Receptor Regulation Mechanisms

Receptor Protein Synthesis and mRNA Expression Modulation

Nadolol, as a beta-adrenergic receptor (βAR) antagonist, plays a role in modulating cellular responses mediated by these receptors. βARs are integral membrane proteins, and their activation can influence gene expression and protein synthesis. fishersci.calabshare.cn

Research indicates that stimulation of β2-adrenergic receptors can lead to an increase in B7-2 (CD86) mRNA expression in B cells. This effect is further augmented when B cell receptors are concurrently stimulated. This compound, functioning as a βAR antagonist, has been shown to counteract this upregulation of B7-2 expression, highlighting its capacity to modulate mRNA expression linked to βAR signaling pathways. pharmakb.com

In the context of cardiac physiology, studies in failing canine myocardium have revealed an upregulation of β3-adrenergic receptor (β3-AR) mRNA and protein levels. fishersci.ca While this compound is known to block β1 and β2 receptors, it did not modify the enhanced β3-AR-mediated negative modulation in these studies, suggesting a distinct regulatory role for β3-ARs that is not directly antagonized by this compound. fishersci.ca

Furthermore, nuclear β-adrenergic receptors have been implicated in modulating gene expression, including the stimulation of de novo RNA synthesis and a decrease in the mRNA levels of NF-κB and other genes involved in the NF-κB signaling pathway. labshare.cn As an antagonist, this compound would likely oppose the effects induced by βAR agonists on these transcriptional events. In chondrocytes, treatment with the inflammatory cytokine interleukin-1 beta (IL-1β) results in decreased β-AR mRNA and protein expression. Conversely, the presence of β-blockers, including this compound, significantly upregulated the IL-1β-induced expression of matrix metalloproteinases (MMP)-1, -3, and -13, indicating that β-AR antagonism can contribute to catabolic signaling and influence the gene expression of these enzymes. wikipedia.org

Drug Transporter Interactions

This compound interacts with several drug transporters, which are crucial for its absorption, distribution, and excretion. nih.govwikipedia.org

Substrate Characterization for Organic Anion Transporting Polypeptides (OATPs)

This compound has been identified as a substrate for the organic anion transporting polypeptide 1A2 (OATP1A2). nih.govwikipedia.orgtocris.comwikipedia.orgmims.comcenmed.com The uptake of this compound mediated by OATP1A2 exhibits specific kinetic characteristics. The Michaelis constant (K_m) for OATP1A2-mediated this compound uptake has been determined to be 84.3 µM or 84 µM. tocris.comcenmed.com

The uptake of this compound via OATP1A2 can be competitively inhibited by certain compounds. For instance, (-)-Epigallocatechin gallate (EGCG), a component found in green tea, has been shown to competitively inhibit OATP1A2-mediated this compound uptake with a K_i value of 19.4 µM. tocris.com This inhibition by green tea has been observed to significantly reduce plasma concentrations of this compound, primarily through the inhibition of OATP1A2-mediated uptake in the intestine. cenmed.comwikipedia.org

Table 1: OATP1A2-Mediated this compound Uptake Kinetics and Inhibition
ParameterValueInhibitor (Concentration)Effect on this compound UptakeCitation
K_m (OATP1A2)84.3 µMN/AN/A cenmed.com
K_m (OATP1A2)84 µMN/AN/A tocris.com
K_i (EGCG)19.4 µMEGCGCompetitive Inhibition tocris.com
IC50 (Green Tea)1.36%Green TeaInhibition cenmed.com

In contrast to its interaction with OATP1A2, studies have demonstrated that this compound is explicitly not transported by the organic anion transporting polypeptides OATP1B1 and OATP1B3. nih.govwikipedia.orgfishersci.camims.com This specificity in transporter interaction is a key aspect of this compound's pharmacokinetic profile.

Substrate Characterization for Organic Cation Transporters (OCTs)

This compound is a recognized substrate of human organic cation transporter 1 (OCT1). nih.govwikipedia.orgmims.comwikipedia.orgwikidoc.org OCT1 is predominantly expressed in the liver, specifically localized in the basolateral membrane of human hepatocytes, where it facilitates the uptake of various organic cationic drugs. wikipedia.orgwikipedia.org

In in vitro studies, a significantly higher accumulation of this compound (at concentrations of 1 µM and 10 µM) has been observed in cells expressing OCT1 when compared to control cells (P < 0.01). nih.govwikipedia.orgmims.com The transport of this compound mediated by OCT1 can be inhibited by other compounds. For example, cimetidine (B194882) (at 100 µM) and trimethoprim (B1683648) (at 100 µM) significantly inhibited OCT1-mediated this compound uptake in in vitro experiments (P < 0.01 and P < 0.001, respectively). nih.govwikipedia.orgmims.comwikipedia.orgwikidoc.org Beyond in vitro findings, oral administration of EGCG has been shown to downregulate the gene expression of OCT1 (and Oatp1a5) in spontaneously hypertensive rats, contributing to reduced this compound absorption. mims.com

Table 2: OCT1-Mediated this compound Transport and Inhibition
TransporterSubstrate StatusAccumulation in OCT1-expressing cells (vs. control)Inhibitors (Concentration)Inhibition of this compound Uptake (P-value)Citation
OCT1SubstrateSignificantly higher (at 1 and 10 µM)Cimetidine (100 µM)Significant (P < 0.01) nih.govwikipedia.orgmims.com
OCT1SubstrateSignificantly higher (at 1 and 10 µM)Trimethoprim (100 µM)Significant (P < 0.001) nih.govwikipedia.orgmims.com
OCT2-Mediated Transport

Organic Cation Transporter 2 (OCT2) is a crucial uptake transporter predominantly expressed on the basolateral membrane (blood side) of renal proximal tubule cells solvobiotech.comnih.gov. OCT2 facilitates the initial step of renal elimination by extracting cationic drugs from the bloodstream into the proximal tubular cells solvobiotech.com. This compound has been identified as a substrate for human OCT2, demonstrating significantly higher accumulation in OCT2-expressing cells compared to control cells nih.gov. The apparent Michaelis-Menten constant (Km) for OCT2-mediated this compound uptake has been determined.

Table 1: Kinetic Parameters for this compound Transport by OCT2

TransporterKm (µM)
OCT2122

Substrate Characterization for Multidrug and Toxin Extrusion (MATE) Transporters

Multidrug and Toxin Extrusion (MATE) transporters, including MATE1 and MATE2-K, are apically expressed proton antiporters that mediate the efflux of diverse substrates, primarily organic cations, into the lumen of the kidney and liver solvobiotech.comeco-vector.comupgx.eu. These transporters work in conjunction with basolaterally expressed OCTs to facilitate the active, vectorial transport of organic cations across epithelial barriers solvobiotech.comeco-vector.comsolvobiotech.com.

MATE1-Mediated Transport

MATE1 is highly expressed in the liver (canalicular membrane of hepatocytes) and kidney (brush-border membrane of proximal tubule cells), and also found in skeletal muscle solvobiotech.comeco-vector.comupgx.eunih.gov. This compound is a recognized substrate of human MATE1, with studies showing a significantly higher accumulation in MATE1-expressing cells compared to controls nih.gov. This transporter plays a role in the renal and biliary excretion of this compound solvobiotech.com. The Km value for MATE1-mediated this compound uptake has been established.

Table 2: Kinetic Parameters for this compound Transport by MATE1

TransporterKm (µM)
MATE1531
MATE2-K-Mediated Transport

MATE2-K, a splice variant of MATE2, is exclusively expressed in the apical membrane (brush border, urine side) of kidney proximal tubular cells eco-vector.comsolvobiotech.comnih.gov. It functions as a poly-specific efflux transporter, primarily for organic cations solvobiotech.com. This compound is also a substrate for human MATE2-K, exhibiting increased accumulation in MATE2-K-expressing cells relative to control cells nih.gov. The Km for MATE2-K-mediated this compound uptake has been determined.

Table 3: Kinetic Parameters for this compound Transport by MATE2-K

TransporterKm (µM)
MATE2-K372

P-glycoprotein (P-gp) Mediated Transport

P-glycoprotein (P-gp), also known as ABCB1, is a key ATP-binding cassette (ABC) efflux transporter widely expressed in various tissues, including the intestines, kidney, and liver, where it limits drug absorption and enhances excretion mdpi.comelifesciences.org. P-gp actively pumps a broad range of structurally diverse compounds out of cells, utilizing the energy from ATP hydrolysis mdpi.comelifesciences.orgnih.govpnas.org. This compound has been identified as a substrate of P-gp nih.govnih.govresearchgate.netnih.gov. Studies using double-transfected MDCK-OCT1-P-gp cells have shown that P-gp significantly reduces the basal-to-apical transport of this compound, indicating its role in efflux nih.govfrontiersin.org. The P-gp inhibitor zosuquidar (B1662489) has been shown to significantly reduce this basal-to-apical this compound transport nih.govfrontiersin.org.

Inhibition of Transporter-Mediated this compound Flux

The transport of this compound by various cation transporters can be inhibited by other compounds, leading to potential drug-drug interactions.

Impact of Cimetidine and Trimethoprim on Cation Transporters

Cimetidine and Trimethoprim are known inhibitors of several organic cation transporters nih.govnih.govmdpi.comtandfonline.com. Research has demonstrated that both Cimetidine and Trimethoprim significantly inhibit the transport of this compound mediated by OCT1, OCT2, MATE1, and MATE2-K nih.govresearchgate.netnih.gov. Specifically, at a concentration of 100 µM, both Cimetidine and Trimethoprim caused significant inhibition of this compound transport by these transporters nih.govresearchgate.net. This inhibitory effect highlights the potential for drug-drug interactions when this compound is co-administered with these compounds, affecting its renal and hepatic clearance nih.govfrontiersin.org.

Table 4: Impact of Cimetidine and Trimethoprim on this compound Transport Inhibition

InhibitorConcentration (µM)Transporters Inhibited (this compound Transport)Significance (P-value)
Cimetidine100OCT1, OCT2, MATE1, MATE2-K< 0.01
Trimethoprim100OCT1, OCT2, MATE1, MATE2-K< 0.001
Effect of Zosuquidar on P-gp Transport

This compound has been identified as a substrate of P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene nih.govresearchgate.netnih.govdrugbank.comexamine.com. P-gp plays a crucial role in limiting the absorption and increasing the excretion of its substrates by actively pumping them out of cells examine.comwikipedia.orgdrugbank.com.

Zosuquidar, an investigational antineoplastic drug, functions as a potent third-generation inhibitor of P-gp wikipedia.orgdrugbank.comaacrjournals.org. Its mechanism of action involves binding with high affinity to the drug-binding pocket and vestibule of P-gp, thereby restricting the movement of the transmembrane helices and effectively blocking substrate transport from the cytoplasmic region mdpi.comamanote.com. This inhibition can restore drug sensitivity in cells that overexpress P-gp and exhibit multidrug resistance wikipedia.orgdrugbank.comresearchgate.net.

In cellular studies, zosuquidar has been shown to significantly impact this compound transport. Specifically, in monolayers of MDCK-OCT1-P-gp cells, the P-gp inhibitor zosuquidar markedly reduced the basal to apical transport of this compound nih.govresearchgate.net. This finding demonstrates that zosuquidar can inhibit the P-gp-mediated efflux of this compound, potentially leading to altered intracellular concentrations of this compound.

Table 1: Effect of Zosuquidar on this compound Transport via P-glycoprotein

Interaction TypeCompoundTransporterEffect on this compound TransportReference
SubstrateThis compoundP-gpEffluxed nih.govresearchgate.netexamine.com
InhibitorZosuquidarP-gpReduced basal to apical transport of this compound nih.govresearchgate.net
MechanismZosuquidarP-gpBinds to drug-binding pocket and vestibule, inhibiting efflux mdpi.comamanote.com
Green Tea Catechin Interactions with OATP1A2

This compound is also recognized as a substrate for the organic anion transporting polypeptide 1A2 (OATP1A2) nih.govresearchgate.netsolvobiotech.commedchemexpress.commedchemexpress.com. OATP1A2 is an influx transporter expressed at the luminal membrane of enterocytes, playing a role in the intestinal absorption of various drugs and dietary components solvobiotech.com.

Green tea catechins have been found to interact significantly with OATP1A2, influencing the absorption of its substrates, including this compound solvobiotech.comresearchgate.net. A clinical study involving healthy subjects demonstrated that green tea ingestion substantially reduced the plasma concentrations of this compound. Specifically, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC0-48) of this compound were decreased by 85.3% and 85.0%, respectively, following repeated consumption of green tea solvobiotech.comnih.gov. This reduction in systemic exposure was not attributed to altered renal clearance of this compound nih.gov.

Further mechanistic studies revealed that this interaction is partly due to the inhibition of OATP1A2-mediated uptake of this compound in the intestine by components of green tea solvobiotech.comnih.gov. (-)-Epigallocatechin gallate (EGCG), one of the most abundant catechins in green tea, competitively inhibits OATP1A2-mediated uptake of this compound medchemexpress.comresearchgate.net. The Michaelis constant (K_m) for OATP1A2-mediated this compound uptake has been determined to be 84.3 μmol/l medchemexpress.comnih.gov. EGCG exhibits an inhibition constant (K_i) of 19.4 μM for OATP1A2-mediated this compound uptake medchemexpress.com. Other green tea catechins, such as epicatechin gallate (ECG) and EGCG, are themselves substrates of OATP1A2, with reported K_m values of 10.4 μM and 18.8 μM, respectively researchgate.netnih.gov.

Table 2: Green Tea Catechin Interactions with this compound and OATP1A2

Interaction TypeCompound(s)TransporterKey FindingsReference
SubstrateThis compoundOATP1A2K_m = 84.3 μmol/l medchemexpress.comnih.gov
InhibitorGreen Tea CatechinsOATP1A2Decreased this compound Cmax and AUC by ~85% in vivo solvobiotech.comnih.gov
InhibitorEGCGOATP1A2Competitive inhibition of this compound uptake; K_i = 19.4 μM medchemexpress.com
SubstrateECGOATP1A2K_m = 10.4 μM researchgate.netnih.gov
SubstrateEGCGOATP1A2K_m = 18.8 μM researchgate.netnih.gov

Stereochemical Aspects of Nadolol Research

Stereoisomeric Forms and Structural Characterization

Nadolol possesses three chiral centers within its molecular structure chapman.edunih.govtandfonline.comchegg.comacs.orgmdpi.comresearchgate.net. However, the presence of two hydroxyl groups in a cis orientation on the tetrahydronaphthalene ring restricts the total number of possible stereoisomers to four chapman.edutandfonline.comchegg.commdpi.comualberta.ca. These four stereoisomers are typically organized into two pairs of enantiomers, forming two distinct racemates: Racemate A (also known as SQ 12181) and Racemate B (SQ 12182) tandfonline.comtandfonline.comresearchgate.net.

Specifically, Racemate A comprises the enantiomers RSR-nadolol (SQ 12148) and SRS-nadolol (SQ 12150) tandfonline.comtandfonline.comresearchgate.net. Racemate B, on the other hand, is composed of RRS-nadolol (SQ 12149) and SSR-nadolol (SQ 12151) tandfonline.comtandfonline.comresearchgate.net. The absolute configurations of the two ring hydroxyl groups are designated as (2R) and (3S), while the side-chain hydroxyl group is in a (´2RS)-configuration mdpi.com. The drug is commercially marketed as an equimolar mixture of all four stereoisomers nih.govacs.orgresearchgate.netguidetomalariapharmacology.org.

The separation and characterization of these individual stereoisomers are typically achieved through advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), often employing chiral stationary phases nih.govtandfonline.comacs.orgresearchgate.nettandfonline.comresearchgate.netipb.pt. This allows for the identification and optical purity determination of this compound racemates and individual enantiomers in various materials tandfonline.comtandfonline.com.

Table 1: this compound Stereoisomers and Racemates

RacemateConstituent StereoisomersSQ Number (if applicable)
Racemate ARSR-nadololSQ 12148
SRS-nadololSQ 12150
Racemate BRRS-nadololSQ 12149
SSR-nadololSQ 12151

Impact of Stereochemistry on Receptor Binding

The stereochemical arrangement of this compound's atoms directly impacts its ability to bind to and antagonize adrenergic receptors. Beta-blockers, as a class, exhibit a high degree of enantioselectivity in their binding to beta-adrenergic receptors chapman.eduualberta.ca.

This compound is categorized as a non-selective beta-blocker, meaning it effectively antagonizes both beta-1 (β1) and beta-2 (β2) adrenergic receptors ualberta.camims.comdrugbank.comwikipedia.org. The specific spatial orientation of the (RSR) isomer of this compound is recognized for its superior binding interactions with the beta-adrenergic receptor, making it the most active isomer in terms of beta-blocking activity chegg.comacs.orgmdpi.comresearchgate.net. This highlights how even subtle differences in three-dimensional structure among stereoisomers can lead to significant variations in pharmacological potency.

Furthermore, this compound demonstrates an atypically low affinity for beta-3 (β3) adrenergic receptors nih.gov. This receptor subtype is generally resistant to blockade by traditional beta-blockers like propranolol (B1214883) and this compound nih.govguidetopharmacology.org. The binding affinity (pKi value) for this compound to β1-adrenoceptors has been reported to be approximately 6.9 guidetopharmacology.org.

Table 2: Receptor Binding Affinity of this compound

Receptor TypepKi Value (approximate)Source
β1-adrenoceptor6.9 guidetopharmacology.org
β3-adrenoceptorAtypically low affinity nih.gov

Preclinical Pharmacokinetics and Disposition Research

Absorption and Distribution Studies in Animal Models

Preclinical studies have revealed significant species differences in the oral absorption of nadolol. While humans typically absorb approximately 30% to 37% of an oral dose, absorption rates vary widely across different animal models. medicines.org.uknih.govmims.comhres.ca

Table 1: Oral Absorption of this compound in Various Species

SpeciesOral Absorption (%)Reference
Dogs88–104 nih.gov
Mice≤ 25 nih.gov
Rats13.7–17.5 nih.gov
Hamsters≤ 25 nih.gov
Rabbits≤ 25 nih.gov
Monkeys≤ 30 nih.gov
Humans20.4–33.3 nih.gov

In rats, the extent of oral absorption was found not to be limited by the rate of dissolution or solubility, as similar absorption percentages were observed whether the drug was administered in suspension or solution. nih.gov

Following absorption, this compound is widely distributed to extravascular tissues. mims.comfda.govhres.camedsafe.govt.nz Its volume of distribution ranges between 147 and 157 L. nih.gov Due to its hydrophilic nature and low lipid solubility, minimal quantities of this compound are detected in the brain, suggesting limited penetration of the blood-brain barrier. fda.govmedsafe.govt.nz Additionally, this compound is known to cross the placenta and is distributed into milk and bile. medsafe.govt.nz

Tissue Distribution in Preclinical Species (e.g., kidneys, lungs, heart)

Investigations into tissue distribution in preclinical species have provided insights into this compound's accumulation patterns. In studies conducted on dogs, the highest concentrations of this compound were observed in the kidneys, lungs, and heart. hres.ca This preferential distribution to vital organs involved in filtration and cardiovascular function aligns with its therapeutic applications and elimination pathways.

Protein Binding Characteristics

This compound exhibits reversible binding to plasma proteins. Approximately 30% of the this compound present in serum is bound to plasma proteins. medicines.org.ukwikipedia.orgnih.govmims.comfda.govhres.camedsafe.govt.nz This binding primarily occurs with alpha-1 acid glycoprotein (B1211001), accounting for up to 27% of the bound fraction. nih.govmdpi.com

Elimination Pathways and Excretion Mechanisms

A defining characteristic of this compound's pharmacokinetics is its minimal metabolism. It is not significantly metabolized by the liver in humans and is largely excreted unchanged. medicines.org.ukwikipedia.orgnih.govmims.comfda.govhres.camedsafe.govt.nz The elimination half-life of this compound is relatively long, typically ranging from 14 to 24 hours in individuals with normal renal function. wikipedia.orgmims.comfda.govhres.camedsafe.govt.nzmdpi.com

Renal Clearance Investigations

The primary route of elimination for this compound is renal excretion. Studies indicate that approximately 60% to 75% of an administered dose is eliminated unchanged via the kidneys. hres.camedsafe.govt.nzhres.camdpi.comnih.govnih.gov

Table 2: Excretion Pathways of this compound

PathwayPercentage of Administered Dose (%)Reference
Renal Excretion60–75 hres.camedsafe.govt.nzhres.camdpi.comnih.govnih.gov
Gastrointestinal/Biliary Excretion15–23 (absorbed drug) / 70–75 (total fecal) hres.camedsafe.govt.nzhres.caaap.org

Renal clearance of this compound shows a direct correlation with creatinine (B1669602) clearance, indicating that its elimination is significantly impaired in patients with renal dysfunction. medsafe.govt.nzmdpi.comnih.gov In cases of moderate to severe renal impairment, the serum half-life of this compound can be substantially prolonged, extending from 18 hours to as much as 68.6 hours, in proportion to the severity of kidney function decline. mdpi.comnih.gov Due to its reliance on renal excretion, this compound can be effectively removed from the circulation by hemodialysis. medicines.org.ukfda.govmedsafe.govt.nznih.gov While this compound has been shown to increase renal blood flow in some contexts, a trial involving patients with normal renal function demonstrated that a single intravenous dose of this compound (0.1 mg/kg) led to a significant 12% decrease in mean PAH clearance (effective renal plasma flow) over a four-hour period, with a non-significant impact on inulin (B196767) clearance. hres.cae-mjm.org

Physiologically Based Pharmacokinetic (PBPK) Modeling

Physiologically Based Pharmacokinetic (PBPK) modeling has emerged as a crucial tool for understanding and predicting the disposition of this compound across various populations. Comprehensive PBPK models have been developed and validated for this compound in healthy adults, as well as in renal-compromised and pediatric populations. mdpi.comnih.govdntb.gov.uanih.govresearchgate.net

These models are designed to incorporate a wide array of physiological and biochemical changes, such as alterations in blood flow, hematocrit, and glomerular filtration rate (GFR), which are characteristic of renal impairment. mdpi.comnih.govdntb.gov.uanih.govresearchgate.net For pediatric populations, PBPK models also account for renal maturation processes, allowing for more accurate predictions in developing individuals. mdpi.comnih.govdntb.gov.uanih.govresearchgate.net

The successful application of PBPK modeling for this compound is evidenced by its ability to accurately simulate the drug's pharmacokinetics across diverse patient groups. Predicted pharmacokinetic parameters, such as the area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax), have shown comparability to observed clinical data. mdpi.comnih.govresearchgate.net This modeling approach is particularly valuable for assessing the impact of renal failure on this compound exposure and serves as a vital tool for optimizing dosing regimens in patients with renal impairment and in pediatric populations, where clinical data may be limited. mdpi.comnih.govdntb.gov.uanih.govresearchgate.net

Model Development and Validation in Healthy Preclinical Cohorts

Preclinical research on this compound's pharmacokinetics often involves the development and validation of models, including physiologically based pharmacokinetic (PBPK) models, to accurately predict drug behavior. In animal studies, this compound has been shown to consistently block isoproterenol-induced tachycardia and vasodepression in anesthetized dogs and cats, as well as in unanesthetized monkeys and spontaneously hypertensive rats, demonstrating its beta-stimulatory antagonist effects hres.ca.

In healthy adult cohorts, this compound is incompletely absorbed from the gastrointestinal tract, with approximately 30% oral absorption fda.govmims.comnih.govdrugbank.com. Peak plasma concentrations are typically reached around 2.7 to 4 hours post-administration mims.comnih.govdrugbank.com. This compound is widely distributed in the body, with a volume of distribution reported between 147 and 157 L, or approximately 2 L/kg mims.comnih.govdrugbank.com. It exhibits moderate plasma protein binding, approximately 30%, primarily to alpha-1-acid glycoprotein fda.govmims.comnih.govdrugbank.comwikipedia.orgmdpi.com.

A key characteristic of this compound's disposition is its minimal metabolism. It is not significantly metabolized by the liver and has little to no effect on the CYP450 system, making it unlikely to cause liver injury fda.govmims.comnih.govdrugbank.comwikipedia.orgmdpi.com. The drug is predominantly excreted unchanged, primarily via the kidneys, accounting for about 60% to 75% of the dose in urine, with the remaining 15% to 23% eliminated in feces, likely of biliary origin fda.govhres.camims.comnih.govdrugbank.comwikipedia.orgmdpi.com. In healthy subjects, the elimination half-life of this compound ranges from 14 to 24 hours, allowing for once-daily dosing fda.govhres.camims.comnih.govdrugbank.comwikipedia.orgnih.gov. Total body clearance in healthy subjects is reported to be between 219-250 mL/min, with renal clearance contributing 131-150 mL/min drugbank.com.

Recent studies have focused on developing and validating comprehensive PBPK models for this compound in healthy adults using simulators like PK-Sim nih.govmdpi.comresearchgate.net. These models have successfully predicted this compound's pharmacokinetic profiles, with predicted-to-observed (Rpre/obs) ratios for parameters such as area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) falling within acceptable ranges, indicating good model validation nih.govresearchgate.net. The AUC and Cmax of this compound have been observed to increase in a dose-dependent manner researchgate.net.

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValue (Mean ± SD or Range)Reference
Oral Absorption~30% (Incomplete) fda.govnih.govdrugbank.com
Time to Peak Plasma Conc. (Tmax)2.7 - 4 hours mims.comnih.govdrugbank.com
Protein Binding~30% fda.govmims.comnih.govdrugbank.comwikipedia.orgmdpi.com
Volume of Distribution (Vd)147 - 157 L (or ~2 L/kg) mims.comnih.govdrugbank.com
Elimination Half-life (t½)14 - 24 hours fda.govhres.camims.comnih.govdrugbank.comwikipedia.orgnih.gov
Total Body Clearance219 - 250 mL/min drugbank.com
Renal Clearance131 - 150 mL/min drugbank.com
Renal Excretion (unchanged)60-75% of dose fda.govhres.camims.comnih.govdrugbank.comwikipedia.orgmdpi.com
Hepatic MetabolismMinimal/None fda.govmims.comnih.govdrugbank.comwikipedia.orgmdpi.com

Integration of Pathophysiological Changes in Disease Models (e.g., renal impairment)

Given this compound's primary renal excretion, its pharmacokinetics are significantly altered in the presence of renal impairment. Preclinical and modeling studies have extensively investigated these changes. In patients with severe renal impairment (creatinine clearance less than 5 mL/min), the average serum half-life of this compound can extend to 45 hours hres.ca. More broadly, in patients with chronic kidney disease, the serum half-life of this compound can double, ranging from 18.2 to 68.6 hours depending on the severity of renal dysfunction mdpi.comresearchgate.net.

PBPK models have been instrumental in integrating pathophysiological changes associated with renal failure, such as alterations in blood flow, hematocrit, and glomerular filtration rate (GFR), to predict drug exposure nih.govmdpi.comresearchgate.net. These models demonstrate that a decline in normal kidney function leads to a decrease in GFR, subsequently increasing the area under the curve (AUC) of this compound mdpi.com. For instance, a PBPK model predicted that the mean AUC of this compound, which is 916.7 ng.h/mL in healthy individuals, increased to 1098 ng.h/mL in moderate renal failure and further to 1394 ng.h/mL in severe renal failure nih.govmdpi.com. This observed increase in AUC with increasing severity of renal impairment is consistent with clinical observations mdpi.com.

Table 2: Impact of Renal Impairment on this compound Pharmacokinetics (PBPK Model Predictions)

Renal Impairment SeverityMean AUC (ng.h/mL)Reference
Healthy916.7 nih.govmdpi.com
Moderate Renal Failure1098 nih.govmdpi.com
Severe Renal Failure1394 nih.govmdpi.com

Pediatric Population Modeling Considerations

The pharmacokinetics of this compound in pediatric populations differ from those in adults, necessitating specific modeling considerations. The development of PBPK models for pediatric populations accounts for the renal maturation process, which significantly impacts drug elimination in children nih.govmdpi.comresearchgate.net. Studies have indicated that the serum half-life of this compound is shorter in children, typically ranging from 3.2 to 4.3 hours, compared to adults researchgate.net.

Advanced mechanistic PBPK models for this compound in pediatrics incorporate various physiological changes and plasma protein ontogeny nih.gov. These models integrate key processes such as P-glycoprotein (P-gp) transporter-mediated absorption efflux, multidrug and toxin extrusion protein (MATE) 1 and organic cation transporter (OCT) 2 mediated active renal excretion, organic anion transporting polypeptides (OATP) 1A2 mediated transport, and biliary excretion nih.gov. Such comprehensive models have successfully captured the pharmacokinetic profiles of this compound across different age groups in children (e.g., 3 months to 121 months) and various racial backgrounds, even allowing for the prediction of optimal dosages nih.gov. The validation of these pediatric models often involves visual predictive checks and calculation of predicted-to-observed ratios and average fold errors for pharmacokinetic parameters like AUC, Cmax, and clearance nih.govresearchgate.net.

Advanced Analytical Methodologies for Nadolol Research

Spectrophotometric Techniques

Spectrophotometry offers a rapid, economical, and accessible approach for the analysis of Nadolol. rjptonline.orgrjptonline.org Modern variations of this technique, such as Area Under Curve and derivative spectrophotometry, enhance specificity and accuracy compared to traditional methods.

Area Under Curve (AUC) spectrophotometry is a method that utilizes the integrated area under the drug's absorption spectrum over a specific wavelength range for quantification. rjptonline.orgrjptonline.org This approach can offer greater precision than single-wavelength measurements. For this compound, a method has been developed based on measuring the area under the curve for its spectrum within a wavelength range of 267.6 to 274.6 nm. rjptonline.orgrjptonline.org The technique has been validated according to International Council for Harmonisation (ICH) guidelines and has demonstrated a linear relationship between concentration and absorbance in the range of 80-180 µg/ml. rjptonline.orgrjptonline.org

Table 1: Validation Parameters for Area Under Curve Spectrophotometry of this compound rjptonline.orgrjptonline.org
ParameterFinding
Wavelength Range267.6 – 274.6 nm
Linearity Range80-180 µg/ml
Correlation Coefficient (R²)0.9969

First-order derivative spectrophotometry is an advanced technique that measures the rate of change of absorbance with respect to wavelength (dA/dλ). rjptonline.org This method enhances the resolution of overlapping spectra and can eliminate interference from background signals, thereby improving the specificity of the analysis. A validated first-order derivative method for this compound involves measurement at a wavelength of 281.6 nm. rjptonline.orgrjptonline.org This technique has shown excellent linearity within a concentration range of 80-180 µg/ml. rjptonline.orgrjptonline.org The precision and accuracy of this method have been confirmed through recovery studies, making it suitable for the routine analysis of this compound. rjptonline.org

Table 2: Validation Parameters for First Order Derivative Spectrophotometry of this compound rjptonline.orgrjptonline.org
ParameterFinding
Measurement Wavelength281.6 nm
Linearity Range80-180 µg/ml
Correlation Coefficient (R²)0.9988

To enhance detection in the visible range and improve selectivity, spectrophotometric methods can be based on the formation of colored complexes, or chromogens. This involves a chemical reaction between the drug and a specific reagent.

One such method for this compound involves a derivatization reaction with 4-carboxyl-2,6-dinitrobenzene diazonium ion (CDNBD), which acts as a diazo coupling reagent. researchgate.net This reaction forms a colored azo dye that absorbs maximally at a wavelength (λmax) of 416 nm. researchgate.net Another approach involves the interaction of this compound with acidic sulphophthalein dyes such as bromophenol blue (BPB), bromothymol blue (BTB), and bromocresol purple (BCP). nih.gov This interaction forms stable, yellow-colored ion-pair complexes that exhibit an absorption peak at 415 nm. nih.gov

Table 3: Chromogenic Reactions for Spectrophotometric Analysis of this compound
ReagentResulting ComplexAbsorption Maximum (λmax)Source
4-carboxyl-2,6-dinitrobenzene diazonium ion (CDNBD)Azo dye416 nm researchgate.net
Sulphophthalein dyes (BPB, BTB, BCP)Ion-pair complex415 nm nih.gov

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound, providing high resolution and sensitivity for both quantification and impurity profiling.

HPLC methods are extensively used for the determination of drug content and the separation of related compounds in this compound raw materials and final products. nih.gov A specific HPLC method has been developed that can resolve seven related compounds and several unknown impurities from the main drug peak. nih.gov This method demonstrated that in eight raw material samples, total impurities ranged from 0.06% to 0.96%, with assay levels between 98.7% and 101.0%. nih.gov The minimum quantifiable levels for some of these related compounds were as low as 0.05%. nih.gov

Reverse-phase HPLC (RP-HPLC) methods have also been established for the simultaneous assay of this compound in combination with other drugs, such as Bendroflumethiazide (B1667986). impactfactor.orgnih.gov One such method uses a phenyl column with a mobile phase of aqueous acetate (B1210297) buffer and methanol, with detection at 270 nm. nih.gov Another validated RP-HPLC method for this compound and Bendroflumethiazide used an ODS column with a mobile phase of 0.1% orthophosphoric acid and acetonitrile. impactfactor.org This method showed a robust linear relationship for this compound in the concentration range of 8 to 120 µg/mL. impactfactor.org

Table 4: Summary of HPLC Methods for this compound Assay
Method FocusColumn TypeKey FindingsSource
Drug content and related compoundsNot specifiedResolved 7 related compounds; total impurities 0.06-0.96% nih.gov
Simultaneous assay with BendroflumethiazidePhenylDetection at 270 nm; satisfactory linearity nih.gov
Simultaneous assay with BendroflumethiazideInertsil ODSLinearity range for this compound: 8-120 µg/mL impactfactor.org

This compound contains chiral centers and exists as a mixture of stereoisomers (racemates). The separation and quantification of these racemates are important for understanding the compound's properties. HPLC is a key technique for this purpose. An established HPLC method for drug content was successfully adapted to determine this compound's racemate A by changing the mobile phase composition. nih.gov Analysis using this method revealed that the racemate A content in some raw material samples could be variable, with one sample containing less than 40%. nih.gov

Further research has explored the separation of this compound racemates using high pH reversed-phase preparative chromatography. researchgate.net This study compared different C18 adsorbents (XBridge, Shield, and XSelect) using ethanol (B145695):water:diethylamine solvent mixtures to optimize the separation of the racemates at a preparative scale. researchgate.net

Table 5: HPLC-Based Racemate Composition Analysis of this compound
MethodologyKey AspectFindingSource
Adapted HPLC MethodChange in mobile phaseDetermined variable racemate A content in raw materials nih.gov
High pH Reversed-Phase Preparative ChromatographyComparison of C18 adsorbentsOptimized separation of this compound racemates researchgate.net

Stability-Indicating RP-HPLC Method Development and Validation

A robust stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the determination of this compound and for separating it from its degradation products. The development and validation of such a method are performed in accordance with International Council for Harmonisation (ICH) guidelines. researchgate.netsemanticscholar.org

Forced degradation studies are a critical component of this validation process. researchgate.netsemanticscholar.org this compound is subjected to various stress conditions, including acid and alkaline hydrolysis, oxidation, heat, and photolysis, to demonstrate the method's ability to resolve the parent drug from any potential degradants. researchgate.netsemanticscholar.org Research indicates that this compound is particularly susceptible to degradation under acidic and alkaline hydrolysis and oxidative conditions, while it shows stability against thermal and photolytic stress. researchgate.netsemanticscholar.org

The developed methods are validated for several key parameters, including specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantitation (LOQ). ijarmps.org Linearity is typically established over a concentration range, with correlation coefficients (R²) close to 0.999, indicating a strong linear relationship. researchgate.netsemanticscholar.org The precision of the method is confirmed by low relative standard deviation (RSD) values, often below 2%. researchgate.net

Below is a table summarizing typical chromatographic conditions and validation parameters for a stability-indicating RP-HPLC method for this compound.

ParameterCondition/ValueReference
Chromatographic Column Enable C18 (250 mm × 4.6 mm, 5 μm) researchgate.netsemanticscholar.org
Mobile Phase Methanol: Acetonitrile: 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 7.0) in a ratio of 60:15:25 v/v researchgate.netsemanticscholar.org
Flow Rate 1.0 mL/min ijarmps.org
Detection Wavelength 220 nm researchgate.netsemanticscholar.org
Retention Time ~4.6 min researchgate.netsemanticscholar.org
Linearity Range 100 to 500 μg/mL researchgate.netsemanticscholar.org
Correlation Coefficient (R²) 0.999 researchgate.netsemanticscholar.org
Accuracy (Recovery) 98.0 – 99.8% researchgate.netsemanticscholar.org
Limit of Detection (LOD) 0.21 μg/mL researchgate.netsemanticscholar.org
Limit of Quantitation (LOQ) 0.66 μg/mL researchgate.netsemanticscholar.org

In Vitro Transdermal Diffusion Studies by HPLC

In vitro transdermal diffusion studies are employed to assess the permeation of this compound through the skin, often as part of the development of transdermal drug delivery systems. nih.govscielo.org.co These studies typically utilize Franz diffusion cells, which consist of a donor and a receptor chamber separated by a skin membrane (often human or animal skin). nih.govscielo.org.co

The this compound formulation is applied to the skin surface in the donor compartment, and the amount of drug that permeates through the skin into the receptor fluid (e.g., a phosphate buffer) is measured over time. nih.gov HPLC methods are essential for the accurate quantification of the low concentrations of this compound in the receptor fluid samples. researchgate.net These HPLC methods are specifically validated for this purpose, ensuring high sensitivity and selectivity. researchgate.net

The table below outlines the parameters of an HPLC method validated for detecting this compound in samples from in vitro transdermal diffusion studies. researchgate.net

ParameterCondition/ValueReference
Chromatographic Column Kromasil® C18 (250 mm) researchgate.net
Detection Wavelength 269 nm researchgate.net
Linearity Range 0.17 to 167 μM researchgate.net
Limit of Detection (LOD) 0.058 μM researchgate.net
Limit of Quantitation (LOQ) 0.171 μM researchgate.net
Maximum Relative Error 5.19% researchgate.net
Maximum Relative Standard Deviation 6.08% researchgate.net

Bioanalytical Stability Investigations

Bioanalytical stability studies are fundamental to ensure the reliability of quantitative data from biological matrices. journaljpri.com These investigations assess the stability of this compound in a given biological matrix under various conditions that simulate the sample handling and analysis process, from collection to final measurement. journaljpri.com The stability of the analyte is typically evaluated by comparing the measured concentration of stored quality control (QC) samples against nominal concentrations.

Bench-Top Stability

Bench-top stability studies evaluate the stability of this compound in a biological matrix when left at room temperature for a specific period. nih.gov This simulates potential delays in sample processing, such as the time samples may sit on a lab bench before extraction. Studies have shown that this compound is stable under these conditions. researchgate.net For example, this compound samples in aqueous humor and plasma have demonstrated stability for several hours on the bench top. nih.gov

MatrixStorage ConditionDurationResultReference
Rat PlasmaRoom TemperatureNot SpecifiedStable researchgate.net
Suspension25°C91 days>99% of initial concentration remained nih.gov

Auto-sampler Stability

This study determines the stability of the processed samples (extracts) while they reside in the auto-sampler of the chromatographic system. uop.edu.jo It is crucial for ensuring that the analyte does not degrade during the analytical run, especially for large batches where samples may wait for an extended period before injection. uop.edu.jo this compound has been found to be stable in the auto-sampler during these evaluations. researchgate.net

Storage ConditionDurationResultReference
Auto-sampler (e.g., 15°C)~24 hoursStable researchgate.netuop.edu.jo

Freeze-Thaw Stability

Freeze-thaw stability is assessed to determine if the analyte can withstand repeated cycles of freezing and thawing, which may occur during sample retrieval and handling from long-term storage. pharmaguideline.com Typically, QC samples are subjected to a minimum of three freeze-thaw cycles, where they are frozen (e.g., at -30°C or -70°C) for at least 12-24 hours and then thawed completely at room temperature before analysis. uop.edu.jopharmaguideline.com Studies confirm that this compound is stable through multiple freeze-thaw cycles. journaljpri.comresearchgate.net

Storage ConditionNumber of CyclesResultReference
-30°C to Room TemperatureThree CyclesStable researchgate.netuop.edu.jo

Dry/Wet Extract Stability

These investigations evaluate the stability of the analyte in the processed extract. Wet extract stability refers to the stability of the analyte in the final solution prior to injection, often kept at a specific temperature for a certain duration. Dry extract stability assesses the stability of the analyte in the evaporated residue before it is reconstituted with the mobile phase. This is relevant for analytical methods that involve an evaporation step. Bioanalytical stability studies for this compound have included and passed evaluations for both dry and wet extract stability. journaljpri.com

Stability TypeConditionResultReference
Wet ExtractPost-processing, prior to injectionStable journaljpri.com
Dry ExtractPost-evaporation, prior to reconstitutionStable journaljpri.com

Short-Term and Long-Term Stability

The stability of this compound in various formulations and under different storage conditions is a critical factor for ensuring its quality and efficacy. Bio-analytical stability studies are essential during the drug development process to determine how the compound withstands different environmental factors over time. journaljpri.com These studies typically evaluate the drug's integrity under conditions simulating both short-term handling and long-term storage.

Research into extemporaneously compounded this compound oral suspensions has provided significant insights into its stability. One study evaluated a 10 mg/mL this compound suspension prepared in an "Oral Mix" vehicle and stored in different containers over 91 days at both refrigerated (4°C) and room temperatures (25°C). nih.govresearchgate.net The containers included amber glass, amber polyethylene terephthalate (PET), and amber polyvinyl chloride (PVC) bottles, as well as polypropylene oral syringes. nih.govresearchgate.net

These findings demonstrate the long-term stability of compounded this compound suspensions for at least 91 days under common storage conditions. Further bio-analytical studies encompassing various methods such as Bench-Top, Auto-sampler, Freeze-Thaw, Dry-extract, and Wet-extract analyses have corroborated that this compound exhibits good stability under diverse experimental conditions, meeting the criteria established by ICH guidelines. journaljpri.com

Table 1: Long-Term Stability of this compound 10 mg/mL Oral Suspension Over 91 Days

Storage ContainerStorage Temperature (°C)Percent of Initial Concentration Remaining (Day 91)
Amber Glass Bottle25°C99% - 100%
Amber PET Bottle25°C99% - 100%
Amber PVC Bottle25°C99% - 100%
Amber Glass Bottle4°C98% - 100%
Amber PET Bottle4°C98% - 100%
Amber PVC Bottle4°C98% - 100%
Polypropylene Oral Syringe25°C94%

Forced Degradation Studies (Acidic, Alkaline, Oxidative, Thermal, Photolytic)

Forced degradation, or stress testing, is a crucial component of pharmaceutical development that helps to identify potential degradation products and establish the intrinsic stability of a drug molecule. rjptonline.org These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing, such as extreme pH, high temperatures, oxidative stress, and intense light exposure. rjptonline.orgmedcraveonline.com The goal is to achieve a target degradation of 5-20%, which helps in understanding degradation pathways and developing stability-indicating analytical methods. humanjournals.comijprajournal.com

In forced degradation studies performed on this compound, the compound's susceptibility to various stress conditions was evaluated. researchgate.net The research found that this compound is particularly susceptible to degradation under acidic and alkaline hydrolysis and oxidative conditions. researchgate.net Conversely, it demonstrated stability against thermal and photolytic stress. researchgate.net

Acidic and Alkaline Hydrolysis: this compound showed significant degradation when subjected to acidic and basic conditions. researchgate.net Hydrolytic degradation is typically studied by refluxing the drug in acidic (e.g., 0.1 N HCl) or alkaline (e.g., 0.1 N NaOH) solutions. rjptonline.org The susceptibility of this compound to acid and base hydrolysis indicates that certain functional groups within its structure are prone to cleavage in these environments. researchgate.netijpsjournal.com

Oxidative Degradation: The compound was also found to be unstable under oxidative stress. researchgate.net Oxidative degradation is commonly investigated using hydrogen peroxide. humanjournals.com The results suggest that parts of the this compound molecule are susceptible to oxidation, leading to the formation of degradation products. researchgate.net

Thermal and Photolytic Stability: In contrast, this compound was found to be stable when exposed to thermal and photolytic conditions. researchgate.net Thermal stability is often assessed at temperatures in 10°C increments above accelerated testing conditions, while photostability involves exposing the drug to specific light conditions as per ICH guidelines. rjptonline.org The stability of this compound under these conditions suggests it is robust against degradation from heat and light exposure. researchgate.net

A study involving the exposure of solid this compound to high-energy electrons (ionizing radiation) identified several degradation products. researchgate.net The primary degradation product resulted from the abstraction of a hydroxyl group and subsequent aromatization of the tetrahydronaphthalene ring. researchgate.net Ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC–MS) was instrumental in identifying a total of 11 impurities and decomposition products under these stress conditions. researchgate.net

Table 2: Summary of this compound Forced Degradation Results

Stress ConditionReagents/MethodObservation
Acidic Hydrolysis Refluxing in 0.1 N HClSusceptible to degradation
Alkaline Hydrolysis Refluxing in 0.1 N NaOHSusceptible to degradation
Oxidation Hydrogen PeroxideSusceptible to degradation
Thermal Degradation Elevated temperaturesStable
Photolytic Degradation Exposure to UV/fluorescent lightStable

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Permeability Studies

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a powerful analytical technique widely used in pharmaceutical research for its high throughput, sensitivity, and specificity. nih.gov It is particularly valuable for permeability studies, which are essential for predicting a drug's absorption in the human intestine. nih.gov The Caco-2 cell monolayer model is a standard in vitro system used to evaluate intestinal drug permeability and is recognized by regulatory agencies like the FDA. preprints.orgmdpi.com

While specific UPLC-MS studies focused solely on this compound permeability are not extensively detailed in the cited literature, the methodology is well-established for other beta-blockers like atenolol (B1665814) and propranolol (B1214883), which serve as standard reference compounds in Caco-2 assays. preprints.orgmdpi.com A UPLC-MS/MS method for quantifying this compound in rat plasma for pharmacokinetic analysis has been successfully developed and validated, demonstrating the technique's suitability for analyzing this compound in biological matrices. researchgate.net This method achieved a lower limit of quantification of 6 ng/mL, showcasing excellent selectivity and linearity. researchgate.net

In a typical permeability study using the Caco-2 model, cells are grown on a semipermeable support, forming a monolayer that mimics the intestinal epithelium. nih.gov The drug compound is added to one side (apical, representing the intestine), and its appearance on the other side (basolateral, representing the bloodstream) is measured over time. nih.gov UPLC-MS is the preferred analytical method for quantifying the drug concentration in the collected samples. nih.gov

The application of UPLC-MS in this context offers several advantages. Its high sensitivity allows for the detection of very low concentrations of the drug, which is crucial for accurately determining permeability rates. nih.gov The selectivity of mass spectrometry ensures that the parent drug is distinguished from any potential metabolites or interfering substances from the complex biological matrix. preprints.org Furthermore, UPLC-MS/MS methods can be multiplexed to simultaneously measure the permeability of multiple compounds, significantly increasing analytical throughput and consistency across assays. preprints.orgmdpi.com

Given the successful application of UPLC-MS for other beta-blockers in Caco-2 permeability assays and for this compound in pharmacokinetic studies, this methodology is the standard for assessing the intestinal permeability of this compound. preprints.orgresearchgate.net A validated UPLC-MS/MS method would provide the necessary precision, accuracy, and sensitivity to reliably classify this compound's permeability characteristics. preprints.orgmdpi.com

In Vitro and Ex Vivo Research Models for Nadolol

Cellular Models for Receptor and Transporter Functionality

Cellular models provide a controlled environment to investigate the specific molecular interactions of nadolol with receptors and transporters.

Mouse Cerebrocortical Neurons for Beta-AR Up-regulation Studies

Mouse cerebrocortical neurons have been utilized to study the phenomenon of β-adrenergic receptor (β-AR) up-regulation following sustained exposure to this compound. Research has shown that continuous treatment with this compound, a non-selective β-AR antagonist, leads to a dose- and time-dependent increase in the density of both β₁- and β₂-AR subtypes. nih.gov

Mechanistic studies in this model have revealed that the up-regulation of β-ARs is a complex process involving at least two distinct pathways. nih.gov An early phase of up-regulation, observed within 12 hours, is attributed to an increased translocation of existing receptor proteins from the cytosol to the neuronal membrane, a process that is independent of new protein or mRNA synthesis. nih.gov A later phase is dependent on the synthesis of new receptor proteins, supported by an increase in β₁- and β₂-AR mRNA levels. nih.gov

Further investigation into the signaling pathways demonstrated that the up-regulation of the β₁-AR subtype is uniquely mediated through a protein kinase C (PKC)-related pathway that is activated by α₁-adrenergic receptors. nih.gov Blockade of these co-localized α₁-ARs was found to inhibit the this compound-induced up-regulation of β₁-ARs, but not β₂-ARs. nih.gov This effect is associated with this compound decreasing the degradation of β₁-AR mRNA, thereby stabilizing it. nih.gov

Table 1: Research Findings on this compound in Mouse Cerebrocortical Neurons
FindingMechanism/PathwayAffected β-AR Subtype(s)Reference
Receptor Up-regulationIncreased receptor protein translocation from cytosol to membrane (early phase).β₁ and β₂ nih.gov
Receptor Up-regulationIncreased receptor protein and mRNA synthesis (late phase).β₁ and β₂ nih.gov
β₁-AR Up-regulationMediated via α₁-AR activation and a PKC-related pathway.β₁ nih.gov
mRNA StabilizationDecreased degradation of mRNA.β₁ nih.gov

Human Embryonic Kidney (HEK) Cells for Transporter Expression

Human Embryonic Kidney (HEK) and HEK293 cells are widely used for expressing specific proteins to study their function in isolation. These models have been critical in identifying several transporters involved in the disposition of this compound. nih.govresearchgate.net Studies using HEK cells transfected with various transporter genes have demonstrated that this compound is a substrate for the organic cation transporters OCT1 and OCT2, as well as the multidrug and toxin extrusion proteins MATE1 and MATE2-K. nih.govresearchgate.netacs.org Conversely, these models have also shown that this compound is not transported by the organic anion-transporting polypeptides OATP1B1 and OATP1B3. nih.govresearchgate.netacs.org

In addition to transporter studies, a line of HEK293 cells expressing human β₂-adrenergic receptors has been used to examine the effects of this compound on receptor signaling. nih.gov Chronic treatment with this compound in this model led to an increase in β₂-AR protein levels, decreased receptor degradation, and an upregulation of cellular Gαs levels, ultimately increasing cellular cyclic AMP (cAMP) levels. nih.gov

Table 2: this compound Interaction with Transporters Expressed in HEK Cells
TransporterThis compound Substrate StatusReference
OCT1Yes nih.govresearchgate.netacs.org
OCT2Yes nih.govresearchgate.netacs.org
MATE1Yes nih.govresearchgate.netacs.org
MATE2-KYes nih.govresearchgate.netacs.org
OATP1B1No nih.govresearchgate.netacs.org
OATP1B3No nih.govresearchgate.netacs.org

MDCK-OCT1-P-gp Cells for Vectorial Transport Studies

To investigate the interplay between uptake and efflux transporters, double-transfected Madin-Darby Canine Kidney (MDCK) cell lines have been developed. Specifically, MDCK cells co-expressing the basolateral uptake transporter OCT1 and the apical efflux transporter P-glycoprotein (P-gp) have been used to model the vectorial transport of this compound. nih.govnih.gov This system mimics the transport processes involved in the hepatobiliary elimination of drugs. nih.gov

In this model, this compound is taken up from the basolateral compartment into the cells via OCT1 and is subsequently exported into the apical compartment by P-gp. nih.gov The importance of P-gp in the efflux of this compound was confirmed by experiments showing that the P-gp inhibitor zosuquidar (B1662489) significantly reduced the basal-to-apical transport of this compound across the cell monolayer. nih.govacs.orgnih.gov These findings confirm that this compound is a substrate for both OCT1 and P-gp, which work in concert to facilitate its vectorial transport. nih.govacs.org

Table 3: Vectorial Transport of this compound in MDCK-OCT1-P-gp Cells
TransporterFunctionEffect on this compoundReference
OCT1Basolateral UptakeMediates uptake into the cell. nih.gov
P-glycoprotein (P-gp)Apical EffluxExports this compound out of the cell into the apical compartment. nih.gov
Zosuquidar (P-gp inhibitor)Inhibition of P-gpSignificantly reduces basal-to-apical transport of this compound. nih.govacs.orgnih.gov

Human Colon Adenocarcinoma (HT-29) and Human Fetal Lung (MRC-5) Cell Lines for Toxicity Assessment

The cytotoxicity of this compound and its photodegradation products has been assessed using bioassays with human cell lines. researchgate.net Human colon adenocarcinoma (HT-29) and human fetal lung (MRC-5) cells have served as models to predict toxicity and organ-specific effects. researchgate.net In one study, the HT-29 cell line was found to be more sensitive than the MRC-5 line to the toxic effects of this compound and its photodegradation mixtures. researchgate.net

Another study investigated the cytotoxic and apoptotic effects of this compound on MRC-5 cells, comparing it with other beta-blockers. nih.gov The results indicated that this compound was the most effective of the tested blockers at increasing the total apoptotic cell population in both MRC-5 cells and A549 lung cancer cells. nih.gov The mechanism of apoptosis was found to be based on both mitochondrial and endoplasmic reticulum stress. nih.gov

Table 4: Toxicity Assessment of this compound in Human Cell Lines
Cell LineModel ApplicationKey FindingReference
HT-29 (Human Colon Adenocarcinoma)Toxicity assessment of this compound and its photodegradation products.Showed higher sensitivity to this compound mixtures compared to MRC-5 cells. researchgate.net
MRC-5 (Human Fetal Lung)Toxicity assessment and investigation of apoptotic effects.This compound was the most effective beta-blocker tested in inducing apoptosis via mitochondrial and endoplasmic reticulum stress. nih.gov

Tissue and Organ Culture Systems

Ex vivo models using isolated tissues and organs bridge the gap between cellular studies and whole-organism responses, allowing for the examination of drug effects in a more integrated physiological context.

Guinea Pig Atria Studies

Isolated right atria from guinea pigs have been used as an ex vivo model to study the cardiac effects of various compounds. nih.gov In this system, the tissue is maintained in an organ bath, and its spontaneous beating rate can be measured. This compound is often used in this model as a pharmacological tool to block β-adrenoceptors. For instance, in a study examining the antitachycardiac effects of the cardiotonic agent OPC-8212, this compound was used to antagonize β-receptors. This allowed researchers to assess the effects of OPC-8212 on heart rate increases that were induced by other agents like isoproterenol or histamine, without the confounding influence of β-adrenergic stimulation. nih.gov This demonstrates the utility of the guinea pig atria model for dissecting specific pharmacological actions on cardiac chronotropy, with this compound serving as a key agent for receptor blockade. nih.gov

3D Cell Culture Models

The diffusion of therapeutic agents within three-dimensional (3D) cell culture matrices is a critical factor for the viability and functionality of cells in drug efficacy and toxicity screening assays. Studies have evaluated the diffusion rates of small drug molecules, including this compound, through a transparent, anionic nanofibrillar cellulose hydrogel known as GrowDex®-T.

In one such study, the permeability of this compound, alongside ketoprofen and metronidazole, was assessed using a Transwell insert containing a 1% GrowDex-T layer. The cumulative permeability of these compounds was measured over a 48-hour period. The results demonstrated that while the hydrogel initially slowed the diffusion of all tested compounds compared to controls without the hydrogel, the compound recoveries reached control levels by the 24-hour mark. This indicates that the drugs were not irreversibly bound to the hydrogel matrix. The study confirms that this hydrogel platform allows for the ready permeation of small drug molecules like this compound, making it a suitable environment for cell-based assays.

Table 1: Physicochemical Properties of Test Drugs for Hydrogel Diffusion Study

Compound Molecular Weight ( g/mol ) Charge (at pH 7.4)
This compound 309.4 Positive
Ketoprofen 254.3 Negative

| Metronidazole | 171.2 | Neutral |

This table is interactive. You can sort and filter the data.

The permeation of small drug molecules through 3D matrices is essential for ensuring that the compound can reach the cells embedded within the culture system. The study involving this compound in the GrowDex-T hydrogel provides direct insight into this process.

The experimental setup involved administering the drug solution on top of the hydrogel layer in a Transwell plate and analyzing samples collected from the bottom well over 48 hours using UPLC-MS. The cumulative amount of this compound that permeated through the hydrogel layer was quantified. The data showed a time-dependent increase in the cumulative permeation of this compound. By 24 hours, the amount of this compound that had passed through the hydrogel was comparable to the control group (which had no hydrogel), and full recovery was observed by 48 hours. This demonstrates that the 3D matrix does not permanently sequester the drug, allowing it to become available to the cellular environment. Such models are vital for predicting the behavior of drugs in complex tissue-like structures.

Table 2: Cumulative Permeability of this compound in 1% GrowDex-T Hydrogel

Time (hours) Cumulative Permeability (% of Control)
1 < 50%
2 ~60%
4 ~75%
8 ~90%
24 ~100%

| 48 | ~100% |

This table is interactive. You can sort and filter the data to view the permeation trend over time.

Animal Models and Preclinical Investigations of Nadolol

Cardiovascular System Research

Preclinical studies in various animal models have explored the cardiovascular properties of nadolol, providing foundational knowledge of its mechanisms of action.

This compound has been shown to effectively counteract the effects of catecholamines, such as isoproterenol, on the cardiovascular system. In animal models, catecholamines typically induce an increase in heart rate (tachycardia) and a decrease in blood pressure (vasodepression). Preclinical studies demonstrate that this compound competitively blocks beta-adrenergic receptors, thereby mitigating these catecholamine-induced responses. This antagonism is a hallmark of its beta-blocking activity and forms the basis of its therapeutic application in conditions characterized by excessive sympathetic stimulation. Research in models of catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition marked by catecholamine-induced arrhythmias, has been particularly insightful. nih.govshmabstracts.org

Investigations in animal models have shown that this compound can decrease cardiac output. nih.gov This effect is primarily a consequence of its negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) properties. By blocking beta-1 adrenergic receptors in the heart, this compound reduces the force and rate of cardiac contraction, leading to a diminished volume of blood being pumped by the heart per minute (cardiac output). The effect on stroke volume, the amount of blood pumped per beat, has also been evaluated in preclinical settings.

This compound exerts significant effects on the electrical conduction system of the heart, a property extensively studied in animal electrophysiology models.

Ventricular Refractoriness: Preclinical studies have investigated this compound's effect on the ventricular effective refractory period (VERP), which is the interval during which a new action potential cannot be initiated. By modulating ion channel function, this compound can alter this period, which is a key mechanism for its antiarrhythmic effects.

AV Nodal Conduction: A prominent electrophysiological effect of this compound is the slowing of conduction through the atrioventricular (AV) node. nih.govnih.gov This action is attributed to the blockade of beta-1 receptors within the AV node, resulting in a longer PR interval on an electrocardiogram. This property is crucial for its use in controlling the ventricular response in supraventricular tachycardias. nih.gov Animal models, including those in dogs and rabbits, have been essential in demonstrating and quantifying this effect. nih.govwindows.net

In canine models of myocardial infarction, created by ligating a coronary artery, this compound has demonstrated a protective effect against ischemic ECG changes and subsequent life-threatening arrhythmias.

In one study involving dogs with a previous myocardial infarction, this compound administration after coronary artery ligation reduced the incidence of ventricular arrhythmias and increased survival. nih.gov While it did not alter activation delays in the acutely ischemic epicardium, it prevented beat-to-beat changes in conduction that often precede ventricular fibrillation. nih.gov Another study using a conscious canine model found that d,l-nadolol attenuated the sinus tachycardia and QT-interval prolongation that accompany acute ischemia and significantly decreased the incidence of ventricular fibrillation. nih.gov

Research showed that this compound administration 6 hours after coronary artery ligation in dogs lowered both the rate and incidence of rapid ventricular triplets and prevented sudden arrhythmic death. nih.gov However, it did not prevent sustained monomorphic ventricular tachycardia induced by ventricular pacing, suggesting that this compound acts by suppressing the triggers for spontaneous arrhythmias rather than altering the underlying substrate. nih.gov

Table 1: Effects of this compound in a Canine Model of Coronary Artery Occlusion

ParameterControl GroupThis compound GroupP-value
Rate of Rapid Ventricular Triplets (beats/min)328 +/- 8241 +/- 8p = 0.001
Incidence of Rapid Ventricular Triplets (per hour)198 +/- 618 +/- 6p = 0.004
Incidence of Sudden Arrhythmic DeathData not specified as percentage0%p = 0.005

Data adapted from a study on post-myocardial infarction in dogs. nih.gov

Respiratory System Research

While primarily known for its cardiovascular effects, preclinical research has also explored the impact of this compound on the respiratory system, particularly in the context of inflammatory airway diseases.

Contrary to the traditional view that nonselective beta-blockers are detrimental in asthma, studies in murine models have revealed potential anti-inflammatory benefits with chronic administration of this compound.

In antigen-challenged mouse models of asthma, chronic treatment with this compound has been shown to reduce key features of the disease. atsjournals.orgnih.govnih.gov Specifically, this compound administration resulted in a decrease in airway inflammation, characterized by reduced numbers of eosinophils and lymphocytes in bronchoalveolar lavage (BAL) fluid. atsjournals.orgnih.gov Furthermore, these studies demonstrated that this compound could decrease mucous metaplasia and mucin content in the airway epithelium, which are significant contributors to airflow obstruction in asthma. atsjournals.orgnih.gov

The anti-inflammatory effects of this compound in these models were also associated with a reduction in the levels of several key cytokines in the BAL fluid, including IL-13, IL-10, IL-5, and TGF-b1. atsjournals.org These findings suggest that this compound can modulate the underlying inflammatory processes in allergic asthma. atsjournals.orgtdl.orgrddonline.com

Table 2: Effect of Chronic this compound Administration on Airway Inflammation in a Murine Asthma Model

Inflammatory MarkerEffect of this compound
Eosinophil Count (BAL Fluid)Reduced
Total Cell Count (BAL Fluid)Reduced
Mucin ContentDecreased
Cytokine Levels (IL-5, IL-10, IL-13, TGF-b1)Reduced

Findings are based on studies in antigen-challenged mice. atsjournals.orgnih.gov

Effects on Mucin Content and Airway Epithelial Cell Morphology

Preclinical investigations in murine models of asthma have demonstrated that this compound administration can significantly impact airway mucus production and the structure of the airway epithelium. In antigen-challenged mice, which typically exhibit increased mucin content and epithelial cell height (a condition known as mucous metaplasia), chronic administration of this compound led to a decrease in mucin content. This treatment also partially reversed the associated changes in the morphology of airway epithelial cells.

The reduction in mucin was confirmed through multiple methods. Histological staining showed decreased intracellular mucin in the axial bronchi of this compound-treated mice compared to untreated, antigen-challenged controls. Furthermore, investigations into gene expression revealed that this compound treatment decreased the transcripts for Muc5ac, which is the primary mucin that is upregulated in the airway epithelial cells in asthma models. This effect on Muc5ac expression underscores the molecular basis for the observed reduction in mucus. These findings suggest that this compound can attenuate some of the key pathological features of allergic airway inflammation in animal models.

Model SystemKey Findings on Mucin and Morphology
Murine Asthma Model (Antigen-Challenged) Chronic this compound administration decreased intracellular mucin content.
Partially reversed changes in airway epithelial cell morphology (mucous metaplasia).
Reduced the expression of Muc5ac transcripts, a key mucin gene.

Cytokine Modulation in Bronchoalveolar Lavage Fluid (BAL)

In conjunction with its effects on airway structure, this compound has been shown to modulate the inflammatory environment of the lungs in preclinical models. Analysis of bronchoalveolar lavage (BAL) fluid from antigen-challenged mice revealed that chronic this compound administration resulted in a significant reduction in the levels of several key cytokines.

CytokineEffect of Chronic this compound Administration in Murine Asthma Model BAL Fluid
Interleukin-13 (IL-13) Reduced
Interleukin-10 (IL-10) Reduced
Interleukin-5 (IL-5) Reduced
Transforming growth factor-beta 1 (TGF-b1) Reduced

Other Systemic Investigations

Neuroendocrine Response Modulation in Tumor Models

Preclinical studies specifically investigating the modulation of neuroendocrine responses by this compound in tumor models are not extensively detailed in the available scientific literature. The broader field of study indicates that catecholamines, such as norepinephrine and epinephrine, can influence tumor progression through pathways involving β-adrenergic receptors nih.govmdpi.com. These stress hormones can impact tumor cell proliferation, migration, and angiogenesis nih.govnih.gov.

While research has explored the use of non-specific β-blockers like propranolol (B1214883) in animal cancer models—showing effects on tumor cell invasion, proliferation, and metastasis—specific data on this compound's direct impact on neuroendocrine markers (e.g., chromogranin A, specific catecholamines) within the tumor microenvironment in preclinical settings is limited nih.gov. Therefore, a detailed account of this compound's specific modulatory effects on neuroendocrine responses in animal tumor models cannot be definitively provided based on current research.

Effects on Collateral Circulation Development in Portal Hypertension Models

In animal models of portal hypertension, this compound affects the development of portosystemic collateral circulation, which are alternative vessels that divert blood flow away from the high-pressure portal system. The primary mechanism involves the reduction of portal blood inflow nih.gov. This decrease in blood flow into the splanchnic system lessens the stimulus for the formation and expansion of collateral vessels nih.gov.

This compound's effect is mediated through both β-1 and β-2 adrenergic blockade. The β-1 blockade reduces cardiac output, which in turn decreases portal venous inflow. The β-2 blockade leads to splanchnic vasoconstriction because of unopposed alpha-adrenergic activity, further reducing portal flow nih.gov. This combined action results in a concomitant increase in collateral resistance, which is secondary to a decrease in both the flow and diameter of these collateral vessels nih.gov. Recent studies in a rat model of prehepatic portal hypertension have shown that blocking related pathways, such as those involving vascular endothelial growth factor, can decrease the development of portosystemic collaterals, highlighting the importance of hemodynamic modulation in this process nih.gov.

Preclinical Toxicological Assessments

Acute and Subchronic Toxicity Studies in Rodents and Canines

Preclinical toxicological evaluations of this compound have been conducted in both rodent and non-rodent species to characterize its effects following acute and repeated exposure.

Acute Toxicity Acute toxicity studies are designed to assess the effects of a single, high dose of a substance. In mice, the oral median lethal dose (LD50) for this compound has been established at 4500 mg/kg drugbank.comnih.gov. For rats, the oral LD50 is reported as 5300 mg/kg nih.gov. In LD50 determination studies in rats, observed toxic symptoms included sedation, piloerection, ataxia, irritation, spasm, and lacrimation fda.gov. Following oral administration, death occurred within 6 to 20 hours fda.gov.

SpeciesRoute of AdministrationLD50 Value
Mouse Oral4500 mg/kg drugbank.comnih.gov
Rat Oral5300 mg/kg nih.gov

Subchronic Toxicity Subchronic toxicity studies involve repeated daily dosing over a longer period to assess cumulative effects. In a 6-month study, this compound was administered orally to both rats and dogs nih.gov.

Rats: Rats received daily doses of 160 mg/kg or 1000 mg/kg nih.gov.

Canines: Dogs were administered daily doses of 40 mg/kg or 160 mg/kg nih.gov.

In both species, this compound caused only minor changes in clinical laboratory tests and did not produce major gross or histopathological changes nih.gov. Many of the observed effects were identified as expected pharmacological consequences of a beta-adrenergic antagonist nih.gov. The studies concluded that this compound has a low order of toxicity on its own nih.gov.

SpeciesDurationDoses Administered (Oral)Key Findings
Rats 6 months160 mg/kg/day, 1000 mg/kg/day nih.govMinor changes in clinical-laboratory tests; no major gross or histopathologic changes. Effects were largely expected pharmacological consequences nih.gov.
Dogs 6 months40 mg/kg/day, 160 mg/kg/day nih.govMinor changes in clinical-laboratory tests; no major gross or histopathologic changes. Effects were largely expected pharmacological consequences nih.gov.

Evaluation of Combination Toxicity with Other Agents (e.g., Bendroflumethiazide)

Preclinical studies have been conducted to assess the safety profile of this compound when administered in combination with other therapeutic agents, notably the thiazide diuretic, bendroflumethiazide (B1667986). These investigations in animal models aimed to determine if co-administration results in potentiated toxicity.

In acute toxicity studies in mice, this compound was given in graded oral doses in combination with a fixed oral dose of bendroflumethiazide. fda.gov The results indicated that the oral LD50 of this compound combined with bendroflumethiazide was approximately 4000 mg/kg, which was similar to the LD50 of this compound when administered alone. fda.gov This finding suggests no potentiation of acute toxicity when the two drugs are given together. fda.govnih.gov Mice that received this compound, either alone or in combination, exhibited signs such as ataxia and convulsions within minutes to hours after dosing, with incidences proportional to the dose. fda.gov In contrast, mice given only bendroflumethiazide showed no overt toxic signs. fda.gov

Longer-term toxicity has also been evaluated. In a six-month study, this compound and bendroflumethiazide were administered orally, both alone and in combination, to rats and dogs. nih.gov The study found only minor alterations in clinical-laboratory tests and no significant gross or histopathologic changes. nih.govoup.com Many of the observed changes were identified as expected pharmacological effects of the individual drugs. nih.govoup.com These results indicate a low order of toxicity for each drug individually and demonstrate a lack of additional or potentiated toxicity when they are combined. nih.govoup.com

Animal ModelStudy DurationAgentsKey Findings
MiceAcuteThis compound and BendroflumethiazideNo evidence of potentiation of acute toxicity. The oral LD50 of the combination was similar to this compound alone (~4000 mg/kg). fda.govnih.gov
Rats6 monthsThis compound and/or BendroflumethiazideNo major gross or histopathologic changes; only minor changes in clinical-laboratory tests were observed. No potentiated toxicity was found. nih.gov
Dogs6 monthsThis compound and/or BendroflumethiazideNo major gross or histopathologic changes; observed changes were consistent with expected pharmacological effects. No additional toxicity was noted with the combination. nih.gov

Assessment for Embryotoxicity and Fetotoxicity in Animal Models

The potential for this compound to cause embryotoxic or fetotoxic effects has been investigated in several animal species as part of its preclinical safety evaluation. These reproductive toxicology studies are designed to identify any adverse effects on the developing embryo or fetus following maternal exposure.

In studies conducted on rats and hamsters, this compound did not show evidence of embryotoxicity or fetotoxicity. simsrc.edu.in Furthermore, a teratology study in rats, where this compound was administered alone and in combination with bendroflumethiazide, produced no evidence of embryotoxicity, fetotoxicity, or teratogenicity. nih.govoup.com

However, findings in rabbits differed. Evidence of both embryotoxicity and fetotoxicity was observed in rabbits that were administered doses up to 10 times the maximum indicated human dose. simsrc.edu.in Despite these effects on the embryo and fetus in this species, teratogenic effects (malformations) were not seen in rats, hamsters, or rabbits. simsrc.edu.in

Animal ModelObserved EffectsTeratogenicity
RatsNo evidence of embryotoxicity or fetotoxicity. simsrc.edu.inNone observed. nih.govsimsrc.edu.in
RabbitsEvidence of embryotoxicity and fetotoxicity was found at doses up to 10 times the maximum human dose. simsrc.edu.inNone observed. simsrc.edu.in
HamstersNo evidence of embryotoxicity or fetotoxicity. simsrc.edu.inNone observed. simsrc.edu.in

Structure Activity Relationship Sar Studies of Nadolol

General Structural Requirements for Beta-Adrenergic Blocking Activity

The foundational structure of most beta-blockers, including nadolol, is the aryloxypropanolamine backbone. researchgate.netresearchgate.net This core scaffold consists of an aromatic ring linked to a propanolamine side chain via an ether oxygen. researchgate.netpharmaguideline.com For optimal antagonistic activity against beta-adrenergic receptors, several structural features are paramount. The amine group must be a secondary amine for maximal effect. pharmacy180.com Additionally, the hydroxyl group on the propanolamine side chain is crucial for binding to the receptor, and its stereochemistry is critical; the (S)-configuration of the carbon atom bearing this hydroxyl group confers the highest affinity for the beta-receptor. pharmacy180.com

A defining characteristic for potent beta-adrenergic blockade is the presence of a bulky, branched alkyl group on the terminal amino nitrogen of the propanolamine side chain. pharmacy180.comnih.gov In the case of this compound, this is a tert-butyl group. This structural feature is a common thread among many beta-blockers and is considered essential for strong antagonistic activity. pharmacy180.com The size and branching of this alkyl group are thought to contribute to a high-affinity interaction with a hydrophobic pocket within the beta-adrenergic receptor, thereby anchoring the molecule and preventing the binding of endogenous catecholamines like adrenaline and noradrenaline. youtube.com The substitution of smaller, less branched groups typically leads to a decrease in beta-blocking potency.

FeatureRole in Beta-Blocking ActivityReference
Bulky Alkyl Group (e.g., tert-butyl) Enhances binding affinity to the beta-adrenergic receptor. pharmacy180.comnih.gov
Secondary Amine Optimal for receptor interaction and antagonistic activity. pharmacy180.com
(S)-Configuration of Hydroxyl Group Confers higher stereospecificity and affinity for the receptor. pharmacy180.com

In the broader class of beta-blockers, substitutions on the aromatic ring play a crucial role in determining properties such as potency and cardioselectivity. Ortho-substitution on a benzene ring, particularly with a group containing a heteroatom, generally increases beta-blocking potency. nih.govoup.com Conversely, para-substitution is often associated with increased cardioselectivity (a higher affinity for β1- over β2-receptors). pharmaguideline.comnih.gov While this compound itself is non-selective, the principles of aromatic substitution are fundamental to the design of other beta-blockers with more targeted actions. For instance, the presence of a para-substituent is a common structural feature among many cardioselective beta-blockers. pharmaguideline.com

Modulation of Cardioselectivity and Intrinsic Sympathomimetic Activity

Cardioselectivity, the preferential binding to β1-adrenergic receptors located primarily in the heart muscle over β2-receptors in bronchial and vascular smooth muscle, is a key differentiator among beta-blockers. nih.gov This property is largely influenced by the nature of the substituent at the para-position of the aromatic ring. nih.gov Specifically, the presence of certain para-substituents on a phenoxypropanolamine backbone is a structural hallmark of many cardioselective agents. pharmaguideline.com this compound, lacking such a specific para-substitution on a single phenyl ring and instead having a fused ring system, does not exhibit cardioselectivity.

Intrinsic Sympathomimetic Activity (ISA), also known as partial agonist activity, is the capacity of a beta-blocker to weakly stimulate the beta-receptor in addition to blocking it. nih.govtaylorandfrancis.com This property is also dictated by the chemical structure. Variations in the aromatic nucleus, particularly the presence of hydroxyl-equivalent, electron-withdrawing groups at the meta and para positions, can confer ISA. nih.govoup.com this compound is devoid of intrinsic sympathomimetic activity.

Analysis of Hydroxyethylamine and Hydroxyethylene Moieties in Ligand Design

The propanolamine side chain of this compound contains a hydroxyethylamine-like moiety (-CH(OH)-CH2-NH-). This structural element is a common feature in many beta-adrenergic ligands, both agonists and antagonists. oup.comjmedchem.com It is believed that this part of the molecule is crucial for the initial binding to the adrenergic receptor. oup.com The hydroxyl group and the amino group are thought to form key hydrogen bonds and ionic interactions, respectively, with specific amino acid residues within the receptor's binding pocket. youtube.com

Recent research has also highlighted the significance of hydroxyethylamine and hydroxyethylene moieties in the design of inhibitors for other enzymes, underscoring the versatility of this structural motif in molecular recognition. nih.gov In the context of beta-blockers, the precise spatial arrangement of the hydroxyl and amine groups, as dictated by the propanolamine backbone, is essential for effective receptor blockade.

Computational Approaches in SAR Analysis (e.g., Molecular Docking for Enzyme Interactions)

Modern drug design heavily relies on computational methods to elucidate the interactions between a ligand, such as this compound, and its biological target. patsnap.com Molecular docking is a particularly valuable technique that predicts the preferred orientation of a molecule when bound to a receptor, providing insights into the binding affinity and the specific interactions that stabilize the complex. nih.govresearchgate.net

For beta-adrenergic receptors, molecular docking studies help to visualize how this compound fits into the binding site and which amino acid residues are involved in the interaction. njppp.combiorxiv.org These computational models can rationalize the observed structure-activity relationships. For example, they can illustrate the hydrophobic interactions of the tert-butyl group and the hydrogen bonding of the hydroxyl and amino groups. youtube.com Such in silico studies are instrumental in the rational design of new beta-blockers with improved affinity, selectivity, and pharmacokinetic profiles, and they can accelerate the drug discovery process by screening large libraries of virtual compounds. nih.govnih.gov

Innovative Delivery System Research for Nadolol

Oral Delivery System Development

Innovations in oral delivery systems for Nadolol aim to modify its release kinetics and target specific regions of the gastrointestinal (GI) tract.

Targeted drug delivery to the colon is a desirable approach for treating local bowel diseases or for achieving systemic absorption of drugs that are sensitive to the environment of the upper GI tract. nih.gov The physiological differences in pH throughout the gastrointestinal tract provide a mechanism for such targeted delivery. The pH in the stomach is highly acidic (pH 1-2), rises to around 6.5-7.5 in the small intestine, and then slightly drops to about 6.4 in the cecum before rising again. nih.gov

Research into colon-specific delivery often employs pH-sensitive polymers that are insoluble at the low pH of the stomach but dissolve at the higher pH of the intestine. nih.gov For colonic delivery, polymers like Eudragit® S are particularly useful as they are designed to dissolve at a pH above 7.0, which is typically encountered in the terminal ileum and colon. google.com This strategy involves coating a drug formulation, such as a mini-tablet, with these polymers. The coating protects the drug from release in the stomach and small intestine, ensuring it reaches the colon for local or systemic action. nih.govgoogle.com

A patent has been filed for a this compound formulation intended for release in the small or large intestine to treat inflammatory bowel disorders, highlighting pH-dependent release as a potential strategy. google.com While specific research on this compound mini-tablets is emerging, studies on similar beta-blockers, such as Atenolol (B1665814), illustrate the methodology. In one such study, mini-tablets of Atenolol were prepared using matrix-forming natural polymers and then coated with the pH-sensitive polymer Eudragit® S100. ijpbs.com In-vitro dissolution studies demonstrated that the enteric coating could prevent drug release in the acidic conditions simulating the stomach (pH 1.2) and small intestine (pH 7.4), with the drug being released specifically in the simulated colonic environment. ijpbs.com This approach minimizes premature drug release and targets the intended site of action within the GI tract. ijpbs.com

Table 1: Example Data from In-Vitro Dissolution of pH-Responsive Enteric-Coated Mini-Tablets (Atenolol Model) This table illustrates the type of data generated in studies of colon-specific delivery systems, using research on the beta-blocker Atenolol as a model.

Time (hours)pH of Dissolution MediumCumulative Drug Release (%)
21.2 (Simulated Gastric Fluid)< 15%
57.4 (Simulated Intestinal Fluid)< 35%
246.8 (Simulated Colonic Fluid)> 75%

Data derived from studies on Atenolol formulations designed for colon-specific delivery. ijpbs.com

Fast dissolving oral films (FDOFs) represent another innovative approach to drug delivery, offering convenience for patients who have difficulty swallowing conventional tablets. ejbps.com These films are designed to disintegrate or dissolve rapidly when they come in contact with saliva, allowing the drug to be absorbed directly through the oral mucosa into the systemic circulation. iajps.com This route can lead to a rapid onset of action and may enhance bioavailability. ejbps.com

Studies have been conducted to formulate and evaluate fast dissolving oral films of this compound using a solvent casting method. ejbps.comiajps.com In one study, films were prepared using HPMC K4M and HPMC E50 as film-forming polymers. iajps.com The resulting films were evaluated for various parameters, including drug content uniformity and in-vitro dissolution. The drug content was found to be uniform across the films, and dissolution studies in simulated saliva (phosphate buffer pH 6.8) showed a complete drug release within 3 minutes. iajps.com The dissolving time for the optimized film was noted to be 26 seconds. iajps.com

Another research effort developed a sublingual film of this compound using Polyvinyl Alcohol and Polyvinyl Pyrrolidone K-30. ejbps.com The evaluation of these films also included mechanical strength, disintegration time, and in-vitro dissolution studies. The optimized formulation in this study demonstrated a 98.58% drug release within 5 minutes. ejbps.com

Table 2: In-Vitro Evaluation of this compound Fast Dissolving Film Formulations

Formulation PolymersDrug Content UniformityIn-Vitro Dissolving TimeIn-Vitro Drug Release (in Simulated Saliva pH 6.8)
HPMC K4M and HPMC E5095.15% ± 1.143 to 99.02% ± 1.35526 secondsComplete release within 3 minutes
Polyvinyl Alcohol and Polyvinyl Pyrrolidone K-30Not specifiedNot specified98.58% in 5 minutes

Data sourced from published research on this compound fast dissolving films. ejbps.comiajps.com

Transdermal Delivery Research

Transdermal drug delivery systems (TDDS) offer an alternative route of administration that avoids first-pass metabolism, can provide prolonged drug release, and may improve patient compliance. tandfonline.comresearchgate.net Research in this area involves developing patches or films that can effectively deliver a drug across the skin barrier and into the systemic circulation.

A critical step in the development of a TDDS is the in vitro permeation test (IVPT). scielo.org.co These studies are essential for evaluating the rate and extent to which a drug can permeate through the skin from a given formulation. researchgate.net The most common apparatus used for these studies is the Franz diffusion cell. scielo.org.co This cell consists of a donor chamber, where the transdermal patch is placed, and a receptor chamber containing a fluid that simulates physiological conditions. tandfonline.com A membrane, which can be excised human or animal skin, is mounted between the two chambers. researchgate.net

While specific in vitro transdermal permeation studies for this compound are not widely published, research on other beta-blockers, such as Metoprolol (B1676517), provides a clear framework for this type of investigation. In a study on Metoprolol TDDS, four different matrix-type patch formulations were prepared using varying ratios of Eudragit RL-100 and polyvinyl acetate (B1210297). tandfonline.com The permeation of the drug through rat skin was measured over 48 hours. tandfonline.com Samples were periodically withdrawn from the receptor fluid to determine the cumulative amount of drug that had permeated the skin. tandfonline.com

The findings from such studies help identify the most promising formulation for further development. For instance, the Metoprolol study found that the formulation with an 8:2 ratio of Eudragit RL-100 to polyvinyl acetate showed the highest cumulative drug release (95.04%) and permeation (90.38%) over 48 hours. tandfonline.com

Table 3: Example Data from In-Vitro Skin Permeation Study of a Beta-Blocker (Metoprolol Model) This table illustrates the type of data generated from in-vitro transdermal permeation studies, using research on the beta-blocker Metoprolol as a model.

Formulation (Eudragit RL-100:PVA Ratio)Cumulative Drug Released in 48 hr (%)Cumulative Drug Permeated in 48 hr (%)Permeability Coefficient (cm h⁻¹)
M-1 (2:8)79.1659.72Not specified
M-2 (4:6)81.1766.52Not specified
M-3 (6:4)85.9877.36Not specified
M-4 (8:2)95.0490.380.0216

Data derived from a study on Metoprolol transdermal patches. tandfonline.com

Future Directions and Emerging Research Avenues for Nadolol

Advanced Modeling and Simulation Approaches

Computational modeling and simulation are becoming indispensable tools in pharmacology, offering the potential to predict drug behavior and interactions with greater accuracy. For nadolol, these approaches are crucial for personalizing therapy and anticipating complex interactions.

Refinement of Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) modeling integrates drug-specific data with physiological and anatomical information to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Comprehensive PBPK models for this compound have already been developed and validated in healthy adults as well as in specific populations, including pediatric patients and adults with renal impairment. nih.govacs.orgresearchgate.net

Future refinements of these models will focus on incorporating a wider range of intrinsic and extrinsic factors. This includes expanding the models to include genetic polymorphisms in drug transporters, the impact of co-morbidities like liver cirrhosis, and age-related physiological changes from infancy to old age. By simulating these complex scenarios, refined PBPK models can serve as powerful tools for dose optimization in unstudied populations and predict the impact of disease progression on this compound pharmacokinetics, thereby reducing the need for extensive clinical trials. nih.govnih.gov

Predictive Modeling for Drug-Drug and Drug-Food Interactions

Predicting drug-drug interactions (DDIs) and drug-food interactions (DFIs) is a critical aspect of ensuring medication safety. Future research will increasingly utilize in silico methods, including machine learning and artificial intelligence, to forecast potential interactions with this compound. nih.govijsrem.commedium.com These models can analyze vast datasets, including chemical structures, pharmacological properties, and known interaction profiles of other drugs, to identify previously unknown risks. nih.govnih.govresearchgate.net

A key area for this predictive modeling is this compound's interaction with drug transporters. Since this compound is not significantly metabolized, its clearance is highly dependent on renal excretion and the activity of various transporters. drugbank.com Research has identified this compound as a substrate for P-glycoprotein (P-gp), organic cation transporters (OCT1, OCT2), and multidrug and toxin extrusion proteins (MATE1, MATE2-K). nih.govacs.orgresearchgate.net This knowledge provides a mechanistic basis for building predictive models. For example, algorithms can be trained to screen for co-administered drugs that are known inhibitors or inducers of these transporters, thereby predicting potential DDIs that could alter this compound's plasma concentration. Similarly, interactions with natural products, such as the observed effect of green tea on this compound absorption, can be modeled to better understand the role of transporters like organic anion transporting polypeptides (OATPs). nih.gov

Below is an interactive table summarizing the known transporters of this compound, which form the basis for predictive DDI modeling.

TransporterTypeLocationRole in this compound DispositionPotential for DDI
P-glycoprotein (P-gp) Efflux TransporterIntestine, Kidney, Blood-Brain BarrierActively transports this compound out of cells, limiting absorption and enhancing excretion.High: Inhibition could increase this compound levels; induction could decrease them.
OCT1 Uptake TransporterLiver, KidneyMediates cellular uptake of this compound.Moderate: Polymorphisms or inhibition could alter distribution and clearance.
OCT2 Uptake TransporterKidneyKey for the uptake of this compound into renal tubular cells for excretion.High: Inhibition by other drugs can significantly reduce renal clearance.
MATE1 Efflux TransporterKidney, LiverMediates the excretion of this compound from renal cells into urine.High: Inhibition can decrease renal excretion, leading to higher systemic exposure.
MATE2-K Efflux TransporterKidneyContributes to the final step of renal excretion of this compound.High: Similar to MATE1, inhibition poses a risk for increased this compound levels.

Exploration of Novel Molecular Targets Beyond Beta-Adrenergic Receptors

While this compound's primary therapeutic effects stem from its antagonism of beta-1 and beta-2 adrenergic receptors, emerging research suggests it may interact with other molecular targets. drugbank.com Identifying these alternative targets could open up new therapeutic applications for this compound, a concept known as drug repurposing.

In silico studies combining bioinformatic pathway analysis and molecular docking have begun to explore the potential for non-selective beta-blockers, including this compound, in cancer therapy. One such study identified Receptor Tyrosine Kinase 2 (ERBB2, also known as HER2) and Neuropeptide Y Receptor (NPYR) as promising alternative targets in the context of breast cancer. mdpi.com The binding of non-selective beta-blockers to these receptors could disrupt pro-tumor signaling pathways. mdpi.com These computational findings suggest previously unrecognized pharmacological mechanisms and provide a strong rationale for experimental validation. Future research will likely employ similar screening methods to test this compound's binding affinity against a wider array of receptors and enzymes implicated in other diseases, potentially uncovering novel therapeutic roles.

Mechanistic Investigations of Off-Target Interactions

Understanding the interactions of this compound with molecules other than its primary target is crucial for explaining its complete pharmacological profile. "Off-target" in this context refers to interactions not directly related to beta-adrenergic blockade. A significant area of investigation is this compound's relationship with membrane transporters.

Detailed in vitro studies using cell lines engineered to express specific transporters have provided mechanistic insights into these interactions. It has been demonstrated that this compound is actively transported by OCT1, OCT2, MATE1, and MATE2-K. nih.govacs.org Kinetic parameters, such as the Michaelis-Menten constant (Km), have been determined for some of these interactions, quantifying the binding affinity between this compound and the transporter. For instance, the Km values for OCT2-, MATE1-, and MATE2-K-mediated this compound uptake were found to be 122 µM, 531 µM, and 372 µM, respectively. acs.org

Furthermore, these studies have shown that the transport of this compound can be inhibited by other compounds. The common drug cimetidine (B194882) and the antibiotic trimethoprim (B1683648) were both shown to significantly inhibit this compound transport mediated by OCTs and MATEs. acs.orgresearchgate.net This provides a clear mechanism for potential drug-drug interactions. Future research will focus on elucidating the precise molecular determinants of these interactions, exploring the clinical relevance of these findings, and investigating whether genetic variants in these transporters contribute to inter-individual differences in this compound response.

Development of Stereoselective Synthetic Pathways

This compound possesses three chiral centers, resulting in four distinct stereoisomers. researchgate.net The commercially available drug is typically a mixture of these isomers. However, it is well-established in pharmacology that different stereoisomers of a drug can have vastly different pharmacological and toxicological properties. The physiological action of beta-blockers is almost exclusively attributed to the S(-) enantiomers.

Consequently, a significant research avenue is the development of stereoselective synthetic pathways to produce specific, pure enantiomers of this compound. Current research focuses on chiral separation techniques to isolate the desired isomers from a racemic mixture. Methods that have been successfully developed include:

Chiral Derivatization: Using chiral reagents like S-(-)-menthyl chloroformate to form diastereomers that can be separated using standard chromatography, followed by hydrolysis to yield the pure enantiomer. nih.gov

High-Performance Liquid Chromatography (HPLC): Employing chiral stationary phases (CSPs) that selectively interact with specific stereoisomers, allowing for their separation. researchgate.netnih.govsemanticscholar.org

Simulated Moving Bed (SMB) Chromatography: A preparative chromatographic technique that enables large-scale, continuous separation of enantiomers, making the production of single-isomer drugs commercially viable. researchgate.net

Future work will aim to refine these separation techniques for greater efficiency and yield, as well as to develop novel asymmetric synthesis routes that produce the desired stereoisomer directly, avoiding the need for post-synthesis separation.

Integration of Multi-Omics Data in Pharmacological Research

The advent of high-throughput "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to understand the systems-level effects of drugs. nashbio.comnih.gov Integrating these data can help elucidate the molecular basis for variability in drug response and identify novel biomarkers.

For this compound and other beta-blockers, pharmacogenomics is a particularly promising field. nih.gov Research has already identified that genetic variations in the beta-1 adrenergic receptor (ADRB1) and G-protein coupled receptor kinase 5 (GRK5) can influence patient response to beta-blocker therapy. nih.gov Future research is expected to apply a broader multi-omics approach specifically to this compound. This could involve:

Genomic Studies: Performing genome-wide association studies (GWAS) in patients taking this compound to identify novel genetic variants in receptors, transporters, or signaling pathways that predict therapeutic efficacy.

Transcriptomic and Proteomic Analyses: Measuring changes in gene expression and protein levels in response to this compound to understand its downstream effects on cellular pathways beyond simple receptor blockade. mdpi.com

Metabolomic Profiling: Analyzing changes in the body's small-molecule metabolites after this compound administration to identify biomarkers of drug response or off-target effects.

By integrating these multi-omics datasets, researchers can build comprehensive models of this compound's mechanism of action, identify patient subgroups most likely to benefit, and potentially discover new therapeutic indicators. uppsalareports.org

Q & A

(Basic) How can researchers formulate a rigorous research question about Nadolol’s mechanism of action in hypertension management?

Methodological Answer:
Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • PICOT : In hypertensive rat models (P), how does this compound (I) compare to atenolol (C) in reducing systolic blood pressure (O) over 12 weeks (T)?
  • FINER : Ensure the question addresses gaps in β-blocker specificity or long-term efficacy. Validate feasibility through preliminary solubility and bioavailability data (e.g., this compound’s poor water solubility at neutral pH ).

(Advanced) How should researchers analyze contradictory data between in vitro and in vivo studies on this compound’s pharmacokinetics?

Methodological Answer:

  • Identify confounding variables : Differences in metabolic enzymes (e.g., CYP2D6 activity) or experimental conditions (e.g., pH-dependent solubility ).
  • Statistical reconciliation : Use multivariate regression to isolate variables. For instance, apply ANOVA to compare bioavailability under varying pH conditions .
  • Cross-validation : Replicate in vitro assays using human hepatocyte models to bridge in vitro-in vivo gaps.

(Basic) What solubility considerations are critical when designing preclinical experiments with this compound?

Methodological Answer:
this compound’s solubility varies significantly with solvent and pH (see Table 1).

Solvent/pH Solubility Reference
Water (pH 2)Freely soluble
Water (pH 7–10)Slightly soluble
MethanolFreely soluble
  • Design tip : Use buffered solutions at pH ≤ 3 for in vitro assays to mimic gastric absorption.

(Advanced) What advanced analytical methods detect and quantify this compound’s enantiomers and impurities in formulation studies?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns to separate (R)- and (S)-Nadolol enantiomers, critical for assessing stereospecific activity .
  • HPLC-MS for impurities : Detect EP-listed impurities (e.g., Impurity F [15230-34-9] and G [15148-92-2]) using gradient elution with 0.1% formic acid in acetonitrile .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (1–50 µg/mL) and precision (%RSD < 2.0) .

(Basic) How to conduct a systematic literature review on this compound’s efficacy in arrhythmia management?

Methodological Answer:

  • Database strategy : Use PubMed/MEDLINE with keywords: This compound AND (arrhythmia OR “atrial fibrillation”) NOT (hypertension). Apply filters for clinical trials (2015–2025).
  • Critical appraisal : Assess bias using Cochrane Risk of Tool. Prioritize studies reporting this compound’s dose-dependent QT-interval modulation .

(Advanced) What experimental designs address ethical challenges in this compound’s pediatric clinical trials?

Methodological Answer:

  • Participant selection : Use stratified randomization by age cohorts (e.g., 6–12 vs. 13–18 years) to account for metabolic differences .
  • Informed consent : Develop age-appropriate assent forms and parental education materials.
  • Safety monitoring : Predefine stopping rules for adverse events (e.g., bradycardia < 50 bpm) .

(Basic) What statistical methods are recommended for analyzing this compound’s dose-response relationships?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal Emax models using tools like GraphPad Prism.
  • Outlier handling : Apply Grubbs’ test to exclude anomalous data points (α = 0.05) .
  • Reporting : Include 95% confidence intervals for EC50 values .

(Advanced) How to resolve discrepancies in this compound’s reported plasma protein binding (PPB) values across studies?

Methodological Answer:

  • Method standardization : Compare equilibrium dialysis (gold standard) vs. ultrafiltration (prone to artefactual binding).
  • Control variables : Document temperature (25°C vs. 37°C) and buffer composition (e.g., albumin concentration) .
  • Meta-analysis : Pool data from ≥5 studies using random-effects models to estimate true PPB (reported range: 20–30%) .

(Basic) How to validate a UV-Vis spectrophotometric method for this compound quantification?

Methodological Answer:

  • Wavelength selection : Use λ_max = 274 nm (validated via spectral scan in methanol ).
  • Linearity test : Prepare 6–8 concentrations (2–20 µg/mL); R² ≥ 0.995 required.
  • Precision : Repeat intraday/interday analyses (%RSD ≤ 2.0) .

(Advanced) What strategies improve this compound’s stability in accelerated degradation studies?

Methodological Answer:

  • Stress testing : Expose to 40°C/75% RH (photostability) and acidic/alkaline hydrolysis (0.1M HCl/NaOH).
  • Degradant profiling : Monitor via LC-MS for oxidation byproducts (e.g., naphthol derivatives) .
  • Formulation fixes : Add antioxidants (e.g., BHT) or use opaque packaging to reduce photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nadolol
Reactant of Route 2
Reactant of Route 2
Nadolol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.